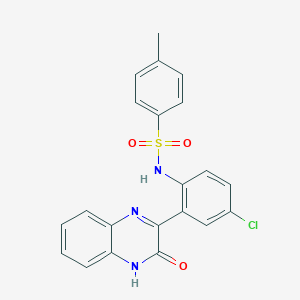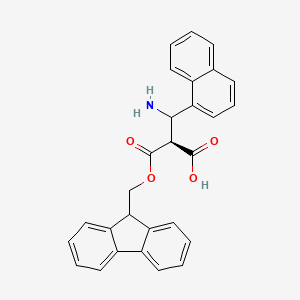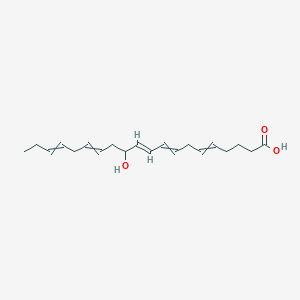
(10E)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(+/-)12-HEPE is synthesized through the non-enzymatic oxidation of eicosapentaenoic acid. This process involves the exposure of eicosapentaenoic acid to oxidative conditions, leading to the formation of hydroxy derivatives . The reaction typically requires controlled temperature and oxygen levels to ensure the selective formation of the desired hydroxy fatty acids.
Industrial Production Methods
Industrial production of (+/-)12-HEPE involves large-scale oxidation of eicosapentaenoic acid using advanced oxidation techniques. These methods include the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts to achieve high yields of (+/-)12-HEPE . The process is optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(+/-)12-HEPE undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert (+/-)12-HEPE to its corresponding alcohols or alkanes.
Substitution: Substitution reactions involving (+/-)12-HEPE can occur at the hydroxy group, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
Hydroperoxides: Formed through further oxidation.
Alcohols and Alkanes: Formed through reduction.
Esters and Ethers: Formed through substitution reactions.
Scientific Research Applications
(+/-)12-HEPE has a wide range of scientific research applications:
Mechanism of Action
(+/-)12-HEPE exerts its effects through several molecular targets and pathways:
Inhibition of Platelet Aggregation: (+/-)12-HEPE inhibits platelet aggregation by interfering with thromboxane signaling pathways.
Activation of Insulin-like Signaling Pathways: In brown adipose tissue, (+/-)12-HEPE promotes glucose uptake by activating insulin-like intracellular signaling pathways.
Anti-inflammatory Effects: (+/-)12-HEPE exerts anti-inflammatory effects by modulating the activity of peroxisome proliferator-activated receptors (PPARs).
Comparison with Similar Compounds
(+/-)12-HEPE is part of a family of hydroxy fatty acids, including:
12-Hydroxyeicosatetraenoic Acid (12-HETE): Similar in structure but derived from arachidonic acid.
18-Hydroxyeicosapentaenoic Acid (18-HEPE): Another hydroxy derivative of eicosapentaenoic acid with distinct biological activities.
15-Hydroxyeicosapentaenoic Acid (15-HEPE): Differentiated by the position of the hydroxy group on the carbon chain.
Uniqueness: : (+/-)12-HEPE is unique due to its equal composition of 12(S)-HEPE and 12®-HEPE isomers, which contribute to its distinct biological activities .
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(10E)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)/b4-3?,9-7?,11-8?,13-10?,17-14+ |
InChI Key |
MCRJLMXYVFDXLS-XHDHHSEKSA-N |
Isomeric SMILES |
CCC=CCC=CCC(/C=C/C=CCC=CCCCC(=O)O)O |
Canonical SMILES |
CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B14117228.png)
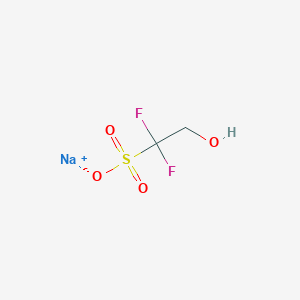
![N-(2,3-dihydro-1H-inden-1-yl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14117248.png)
![methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14117249.png)




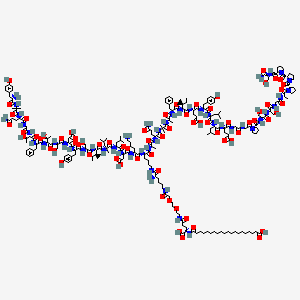
![3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117299.png)
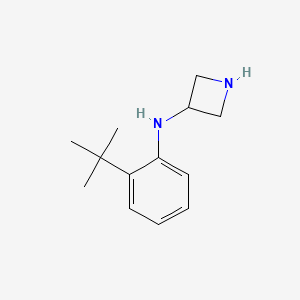
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-4-carboxylate](/img/structure/B14117306.png)
